N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide
Description
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a benzo[d]thiazole moiety, a pyridine ring, and a furan carboxamide group, suggests it may have interesting pharmacological properties.
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O3S/c1-25-14-7-6-13(20)17-16(14)22-19(27-17)23(11-12-4-2-8-21-10-12)18(24)15-5-3-9-26-15/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVXOIQNNRSTKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzo[d]thiazole core: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the chloro and methoxy groups: These substituents can be introduced through electrophilic aromatic substitution reactions.
Attachment of the pyridin-3-ylmethyl group: This step may involve nucleophilic substitution reactions.
Formation of the furan-2-carboxamide moiety: This can be synthesized by reacting furan-2-carboxylic acid with an appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro or carbonyl groups, if present.
Substitution: The chloro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could result in various substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with a benzo[d]thiazole core are known to interact with various enzymes and receptors. The presence of the pyridine and furan groups may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole derivatives: Known for their antimicrobial and anticancer activities.
Pyridine derivatives: Widely used in pharmaceuticals for their diverse biological activities.
Furan carboxamides: Known for their anti-inflammatory and analgesic properties.
Uniqueness
The combination of these three moieties in N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide makes it unique and potentially more effective in its applications compared to compounds containing only one or two of these groups.
Biological Activity
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide, a compound belonging to the benzothiazole derivative family, has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article explores the compound's synthesis, mechanism of action, biological activity, and relevant case studies.
| Property | Details |
|---|---|
| Molecular Formula | C23H20ClN3O2S |
| Molecular Weight | 429.94 g/mol |
| CAS Number | 1172725-59-5 |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of Benzothiazole Derivative : The initial step often includes the reaction of substituted 2-amino benzothiazoles with carboxylic acids or their derivatives.
- Coupling Reaction : The benzothiazole derivative is coupled with pyridine derivatives to introduce the pyridinylmethyl group.
- Purification : The final product is purified using recrystallization techniques to ensure high purity for biological testing.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Studies indicate that it may exert its effects through:
- Inhibition of Enzymatic Activity : It has been shown to inhibit enzymes involved in inflammatory pathways and bacterial cell wall synthesis.
- Anticancer Activity : Preliminary studies suggest that it may inhibit tubulin polymerization, which is crucial for cancer cell proliferation .
Anticancer Properties
Research has highlighted the compound's potential as an anticancer agent:
-
In Vitro Studies : In vitro assays have demonstrated significant antiproliferative effects against various cancer cell lines, including melanoma and prostate cancer. The IC50 values ranged from 0.124 μM (for leukemia) to 3.81 μM (for non-small cell lung cancer) .
Cell Line IC50 (μM) CCRF-CEM (Leukemia) 0.124 NCI-H522 (Lung Cancer) 3.81 - Mechanism Insights : The compound's anticancer activity is linked to its ability to disrupt microtubule dynamics by inhibiting tubulin polymerization, which is essential for mitosis in cancer cells .
Anti-inflammatory and Antimicrobial Properties
The compound has also been investigated for its anti-inflammatory and antimicrobial properties:
- Anti-inflammatory Effects : It has shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
- Antimicrobial Activity : Preliminary studies indicate efficacy against certain bacterial strains, suggesting potential applications in treating infections.
Case Studies
- Study on Anticancer Activity : A study published in 2009 explored a series of benzothiazole derivatives similar to the compound , revealing that structural modifications could enhance anticancer potency significantly . This highlights the importance of structure-activity relationships in drug design.
- Clinical Relevance : A recent investigation into related compounds demonstrated effectiveness against multidrug-resistant bacterial strains, suggesting that derivatives of benzothiazole could be promising candidates for further development as antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
